

On-Target Effects of DDA1: A Comparative Guide for Researchers

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Compound of Interest				
Compound Name:	DDa-1			
Cat. No.:	B12397398	Get Quote		

A Note on Terminology: The query "**DDa-1**" does not correspond to a known investigational compound in publicly available literature. The following guide focuses on the on-target functions of the protein DDA1 (DET1 and DDB1 Associated 1), a component of the CUL4-RING E3 ubiquitin ligase (CRL4) complex. Understanding the function of the DDA1 protein is critical for researchers considering it as a potential therapeutic target. This guide objectively compares the cellular effects of modulating DDA1 activity and provides supporting experimental data.

On-Target Functions of DDA1

DDA1 has been identified as a key regulator in several critical cellular processes. Its primary role appears to be as a substrate receptor for the CRL4 ubiquitin ligase complex, facilitating the ubiquitination and subsequent degradation of target proteins. The on-target effects of DDA1 modulation have been characterized in the contexts of cancer progression, DNA damage repair, and plant biology.

Data Presentation

Table 1: Effects of DDA1 Modulation on Cancer Cell Proliferation



Cell Line	DDA1 Modulation	Experiment al Assay	Result	Compariso n/Control	Reference
A549 (Lung Cancer)	Overexpressi on	Cell Viability (MTT Assay)	Increased proliferation (OD: 2.593 ± 0.044 vs. 2.181 ± 0.013)	Mock- transfected cells	[1]
H441 (Lung Cancer)	Overexpressi on	Cell Viability (MTT Assay)	Increased proliferation (OD: 1.253 ± 0.022 vs. 1.021 ± 0.005)	Mock- transfected cells	[1]
H1299 (Lung Cancer)	Inhibition (shRNA)	Cell Viability (MTT Assay)	Reduced viability (OD: 1.193 ± 0.045 vs. 1.688 ± 0.043)	Scrambled shRNA (shMock)	[1]
H292 (Lung Cancer)	Inhibition (shRNA)	Cell Viability (MTT Assay)	Reduced viability (OD: 0.520 ± 0.007 vs. 0.751 ± 0.012)	Scrambled shRNA (shMock)	[1]
A549 (Lung Cancer)	Overexpressi on	Colony Formation Assay	Increased colony number (373.0 ± 10.69 vs. 231.0 ± 8.327)	Mock- transfected cells	[1]
H441 (Lung Cancer)	Overexpressi on	Colony Formation Assay	Increased colony number	Mock- transfected cells	[1]



(268.3 ± 14.40 vs. 173.7 ± 10.27)

Table 2: Role of DDA1 in DNA Damage Response

Cell Line	DDA1 Modulation	Experiment al Assay	Result	Compariso n/Control	Reference
HCT116 (Colon Carcinoma)	Knockout (KO)	Recovery of RNA Synthesis (RRS) after UV	Defective RNA synthesis recovery	Wild-type (WT) HCT116 cells	[2]
HCT116 (Colon Carcinoma)	Knockout (KO)	Mass Spectrometry (SILAC)	Altered ubiquitination of POLR2A subunits	Wild-type (WT) HCT116 cells	[2][3][4]
HCT116 (Colon Carcinoma)	Knockout (KO)	Mass Spectrometry (GFP-IP)	Increased interaction of CSA with RNAPII, CSB, and UVSSA after UV damage	Wild-type (WT) HCT116 cells	[2]

Table 3: Effects of DDA1 Overexpression in Arabidopsis thaliana (ABA Signaling)



Genotype	Experiment al Assay	Condition	Result	Compariso n/Control	Reference
oeDDA1-GFP	Seed Germination	0.5 μM Abscisic Acid (ABA)	Reduced sensitivity to ABA- mediated inhibition of germination	Wild-type (Col) and oeHAB1 (ABA- insensitive control)	[5]
oeDDA1-GFP	Seedling Establishmen t	0.5 μM Abscisic Acid (ABA)	Reduced sensitivity to ABA- mediated inhibition of greening	Wild-type (Col) and oeHAB1	[5]
oeDDA1-GFP	Root Growth	Abscisic Acid (ABA)	Reduced sensitivity to ABA- mediated inhibition of root growth	Wild-type (Col) and pyl8-1 mutant	[5]

Experimental Protocols Cell Proliferation Assays

MTT Assay:

- Seed cells in 96-well plates and culture overnight.
- After desired treatment (e.g., transfection with DDA1 expression vector or shRNA), add MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
 The absorbance is proportional to the number of viable cells.



Colony Formation Assay:

- Seed a low density of cells in 6-well plates.
- Allow cells to grow for a period of 10-14 days until visible colonies form.
- Fix the colonies with methanol and stain with crystal violet.
- Count the number of colonies containing more than 50 cells.

Recovery of RNA Synthesis (RRS) Assay

- Culture cells on coverslips.
- Expose cells to a specific dose of UV-C radiation (e.g., 10 J/m²).
- At various time points post-irradiation, incubate the cells with 5-ethynyluridine (EU) to label newly synthesized RNA.
- Fix and permeabilize the cells.
- Perform a click chemistry reaction to conjugate a fluorescent azide to the incorporated EU.
- Counterstain the DNA with DAPI.
- Acquire images using fluorescence microscopy and quantify the fluorescence intensity of EU incorporation. The recovery of fluorescence over time indicates the rate of RNA synthesis recovery.

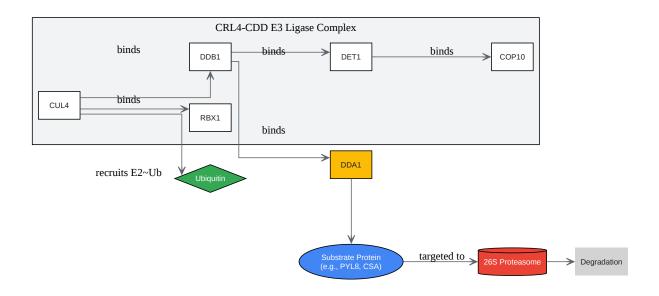
In Vivo Ubiquitination and Protein Degradation Assay

- Co-transfect cells with plasmids expressing the protein of interest (e.g., PYL8) and a ubiquitin tag (e.g., HA-Ub).
- Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow ubiquitinated proteins to accumulate.
- Lyse the cells under denaturing conditions to disrupt protein-protein interactions.



- Immunoprecipitate the protein of interest using a specific antibody.
- Wash the immunoprecipitates extensively.
- Elute the proteins and analyze by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.
- For protein degradation assays, treat cells with a protein synthesis inhibitor like cycloheximide (CHX) and collect samples at different time points to monitor the protein levels by Western blotting.[5]

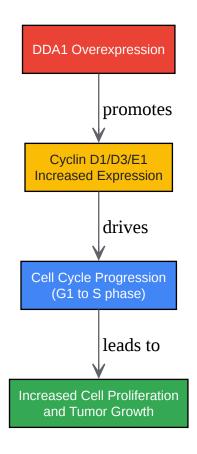
Mandatory Visualization



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Caption: DDA1-mediated substrate ubiquitination pathway.

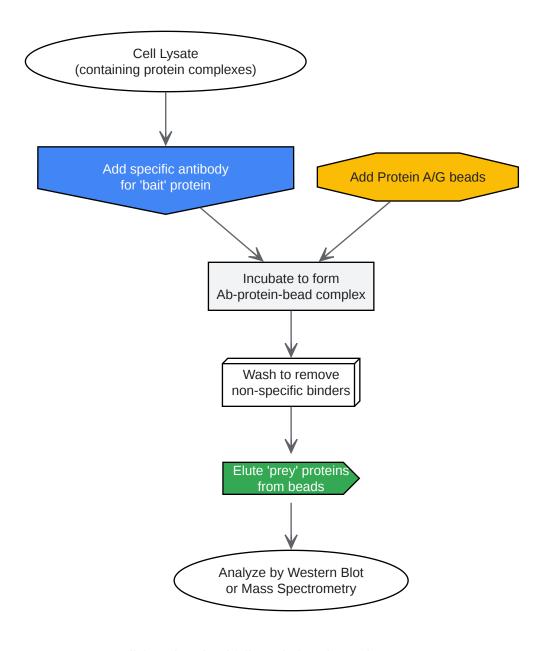




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Caption: Role of DDA1 in promoting lung cancer progression.





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Caption: General experimental workflow for Co-Immunoprecipitation.

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